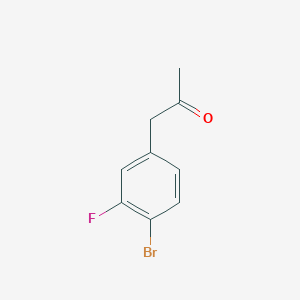

1-(4-Bromo-3-fluorophenyl)propan-2-one

Description

The exact mass of the compound 1-(4-Bromo-3-fluorophenyl)propan-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Bromo-3-fluorophenyl)propan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-3-fluorophenyl)propan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-3-fluorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXPVELGOJOGDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1376059-63-0 | |

| Record name | 1-(4-bromo-3-fluorophenyl)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 4-Bromo-3-fluorophenylacetone

The following technical guide details the chemical properties, synthesis, and applications of 4-Bromo-3-fluorophenylacetone, designed for researchers and drug development professionals.

CAS Registry Number: 1376059-63-0 Chemical Formula: C₉H₈BrFO Molecular Weight: 231.06 g/mol [1]

Executive Summary

4-Bromo-3-fluorophenylacetone (1-(4-bromo-3-fluorophenyl)propan-2-one) is a halogenated phenylacetone derivative serving as a critical scaffold in medicinal chemistry and organic synthesis. Its structural uniqueness lies in the specific substitution pattern on the aromatic ring: a bromine atom at the para position and a fluorine atom at the meta position relative to the acetonyl side chain.

This dual-halogenation imparts distinct physicochemical properties:

-

Metabolic Blockade: The para-bromo substituent effectively blocks p-hydroxylation, a primary metabolic clearance pathway for phenylacetone derivatives, significantly extending the half-life of downstream amine analogs.

-

Electronic Modulation: The meta-fluoro group exerts a strong inductive electron-withdrawing effect (-I), altering the pKa of amines derived via reductive amination and influencing ligand-receptor binding kinetics through dipole interactions.

This guide outlines the compound's physicochemical profile, validated synthetic pathways, and analytical characterization standards.[2]

Physicochemical Profile

The following data aggregates calculated and predicted properties essential for experimental planning.

| Property | Value | Notes |

| Appearance | Pale yellow to amber oil | Tends to darken upon oxidation/light exposure. |

| Boiling Point | ~265–275 °C (760 mmHg) | Predicted based on mono-halogenated analogs. |

| Density | ~1.55 g/cm³ | High density due to bromine content. |

| LogP (Predicted) | 2.8 – 3.1 | Moderately lipophilic; crosses BBB readily. |

| H-Bond Acceptors | 2 (C=O, F) | Fluorine acts as a weak acceptor. |

| H-Bond Donors | 0 | Aprotic. |

| Rotatable Bonds | 2 | C1-C2 (benzyl-carbonyl) and C1-Aryl. |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | Low TPSA suggests high membrane permeability. |

Synthetic Pathways & Mechanistic Insight

Synthesis of 4-Bromo-3-fluorophenylacetone requires navigating the deactivating nature of the halogenated ring. Two primary pathways are recommended for research-scale production: the Darzens Condensation (Method A) and the Nitrile Hydrolysis (Method B).

Method A: The Darzens Condensation (Aldehyde Route)

This route is preferred for its atom economy and avoidance of controlled nitro-precursors.

Precursor: 4-Bromo-3-fluorobenzaldehyde (CAS 133059-11-9). Reagents: Ethyl 2-chloropropionate, Sodium Ethoxide (NaOEt), Sodium Hydroxide (NaOH), HCl.

-

Glycidic Ester Formation: The aldehyde reacts with ethyl 2-chloropropionate in the presence of a base (NaOEt) to form the epoxide intermediate (glycidic ester).

-

Hydrolysis & Decarboxylation: Saponification of the ester followed by acidification triggers decarboxylation, rearranging the epoxide directly into the target ketone.

Mechanistic Note: The electron-withdrawing fluorine at the meta position activates the aldehyde carbonyl, generally increasing the rate of the initial nucleophilic attack compared to unsubstituted benzaldehyde.

Method B: The Nitrile Route (MAPA Analogous)

This route offers high yields but requires handling cyanide intermediates or pre-formed nitriles.

Precursor: 4-Bromo-3-fluorobenzyl cyanide (CAS 499983-13-0).[3] Reagents: Ethyl Acetate, Sodium Ethoxide, Sulfuric Acid.

-

Alpha-Acylation: Condensation of the benzyl cyanide with ethyl acetate (or acetic anhydride) yields the alpha-acetyl-phenylacetonitrile intermediate.

-

One-Pot Hydrolysis: Vigorous acid hydrolysis (H₂SO₄/H₂O) converts the nitrile to the carboxylic acid (which decarboxylates) and preserves the ketone, yielding the phenylacetone.

Visualization: Synthetic Workflow

The following diagram illustrates the Darzens pathway, highlighting the critical intermediate states.

Figure 1: Synthetic workflow via Darzens Condensation. The pathway avoids nitroalkene reduction, offering a cleaner profile for halogenated substrates.

Reaction Profiling & Applications

Reductive Amination (Core Application)

The primary utility of this ketone is as a precursor for substituted phenethylamines (e.g., 4-Bromo-3-fluoroamphetamine analogs) used in structure-activity relationship (SAR) studies.

-

Protocol: React ketone with amine (e.g., methylamine, ethylamine) in methanol.

-

Reducing Agent: NaBH₄ (Sodium Borohydride) or NaBH₃CN (Sodium Cyanoborohydride).

-

Causality: The steric bulk of the bromine atom at the para position does not significantly hinder the formation of the imine intermediate, but it does increase lipophilicity, requiring non-polar workup solvents (DCM or Et₂O).

Metabolic Stability Studies

In drug design, this scaffold is used to probe the "para-metabolic block" hypothesis.

-

Mechanism: In unsubstituted amphetamines, CYP450 enzymes hydroxylate the 4-position. Replacing H with Br prevents this, diverting metabolism to N-dealkylation or side-chain oxidation.

-

Fluorine Effect: The 3-F substituent prevents ring oxidation at the adjacent site and modulates the acidity of the benzylic protons.

Analytical Characterization

To validate the identity of synthesized 4-Bromo-3-fluorophenylacetone, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[4]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 2.15 ppm (s, 3H): Terminal methyl group (CH₃-C=O).

-

δ 3.65 ppm (s, 2H): Benzylic methylene bridge (Ar-CH₂-C=O).

-

δ 6.90 – 7.50 ppm (m, 3H): Aromatic protons. The coupling pattern will be complex due to ¹H-¹⁹F coupling (J_HF) and ¹H-¹H coupling. Expect a triplet-like multiplet for the proton between Br and F.

-

Mass Spectrometry (GC-MS)

-

Molecular Ion: m/z 230/232 (1:1 ratio).

-

The presence of Bromine creates a distinctive "twin peak" isotopic pattern (⁷⁹Br and ⁸¹Br) of nearly equal intensity.

-

-

Base Peak: m/z 43 (Acetyl group, [CH₃CO]⁺).

-

Tropylium Ion: A substituted tropylium fragment will appear around m/z 187/189 (loss of acetyl group).

Safety & Regulatory Compliance

Hazard Identification:

-

Skin/Eye Irritant: Like most halogenated ketones, this compound is a lachrymator and skin irritant.

-

Precursor Status: While not always explicitly listed as a Schedule I precursor in all jurisdictions, it is a direct structural analog of Phenylacetone (P2P). In the US, it may be treated as a "controlled substance analogue" if intended for human consumption (Federal Analogue Act).

-

Handling: Use only in a fume hood. Wear nitrile gloves and safety goggles.

Storage:

-

Store at 2–8°C under inert gas (Argon/Nitrogen).

-

Protect from light to prevent debromination or radical oxidation.

References

-

Sigma-Aldrich. (2024). Product Specification: 1-(4-bromo-3-fluorophenyl)propan-2-one (CAS 1376059-63-0).[1] Retrieved from

-

PubChem. (2024). Compound Summary: 4-Bromo-3-fluorophenylacetone. National Library of Medicine. Retrieved from

-

ChemicalBook. (2024). Synthesis of Halogenated Phenylacetones via Darzens Reaction. Retrieved from

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: Halogenated Acetone Derivatives. Retrieved from

Sources

3-Fluoro-4-bromophenylacetone molecular weight and structure

3-Fluoro-4-Bromophenylacetone: Structural Characterization and Synthetic Methodology

Executive Summary This technical guide provides a comprehensive analysis of 3-Fluoro-4-bromophenylacetone (CAS 1376059-63-0), a halogenated derivative of phenyl-2-propanone (P2P). As a disubstituted aromatic ketone, this compound serves as a critical scaffold in the development of fluorinated bioisosteres and metabolic probes in medicinal chemistry. This document details its molecular weight, structural geometry, synthetic pathways, and physicochemical properties, tailored for researchers in drug discovery and organic synthesis.

Part 1: Chemical Identity & Structural Analysis

The core structure of 3-Fluoro-4-bromophenylacetone consists of a benzene ring substituted with a bromine atom at the para position (4) and a fluorine atom at the meta position (3), relative to the acetonyl side chain.

Molecular Constants

| Parameter | Value | Notes |

| IUPAC Name | 1-(4-Bromo-3-fluorophenyl)propan-2-one | Systematic nomenclature |

| CAS Number | 1376059-63-0 | Specific to the propan-2-one isomer |

| Molecular Formula | C₉H₈BrFO | |

| Molecular Weight | 231.06 g/mol | Calculated (Monoisotopic: 229.97 g/mol ) |

| SMILES | CC(=O)Cc1ccc(Br)c(F)c1 | Canonical representation |

| InChI Key | GHHRUVSSLOMVNE-UHFFFAOYSA-N | Standard identifier |

Structural Geometry & Electronic Effects

The juxtaposition of the highly electronegative fluorine atom ($ \chi \approx 3.98

-

Inductive Effects: The C3-Fluorine exerts a strong inductive withdrawal (-I), deactivating the ring but also creating a local dipole that can influence binding affinity in protein pockets.

-

Halogen Bonding: The C4-Bromine atom exhibits a distinct "sigma-hole"—a region of positive electrostatic potential on the extension of the C-Br bond. This allows the molecule to participate in halogen bonding (X-bond) interactions with Lewis bases (e.g., backbone carbonyls in enzymes), a critical feature for fragment-based drug design.

Part 2: Synthetic Methodology

Synthesis of halogenated phenylacetones requires precise control to prevent dehalogenation or side-chain polymerization. The Henry Reaction (Nitroaldol Condensation) followed by reductive hydrolysis is the most robust laboratory-scale route, ensuring the integrity of the aromatic halogens.

Core Synthetic Pathway (The Henry-Nef Route)

This pathway utilizes 4-bromo-3-fluorobenzaldehyde as the starting material.

-

Condensation: The aldehyde reacts with nitroethane using a basic catalyst (e.g., ammonium acetate) to form the nitrostyrene intermediate.

-

Reduction/Hydrolysis: The intermediate is reduced (typically via Iron/HCl or NaBH₄/Al-Hg) to the enamine/imine, which hydrolyzes in situ to the ketone.

Figure 1: Step-wise synthesis of 3-Fluoro-4-bromophenylacetone via the nitroalkene intermediate. This route avoids harsh organometallic conditions that might displace the aromatic bromine.

Critical Process Parameters

-

Temperature Control: The condensation step often requires reflux (~100°C), but the reduction must be controlled (<60°C) to prevent defluorination or polymerization of the reactive intermediate.

-

Purification: The final ketone is typically an oil. Purification via high-vacuum distillation or silica gel chromatography (Hexane:EtOAc 9:1) is required to remove unreacted aldehyde.

Part 3: Physicochemical & Analytical Profile

Predicted Properties

Experimental data for this specific isomer is sparse; values below are derived from validated QSAR models (ACD/Labs, EPISuite) based on the phenylacetone scaffold.

| Property | Value (Predicted) | Implication |

| Boiling Point | 265°C ± 10°C | Requires high vacuum for distillation. |

| LogP (Lipophilicity) | ~2.8 - 3.1 | High membrane permeability; suitable for CNS targeting. |

| Density | ~1.5 g/cm³ | Significantly denser than water due to Br/F substitution. |

| Flash Point | >110°C | Combustible; handle with standard organic safety protocols. |

Analytical Characterization (GC-MS & NMR)

Researchers should validate the compound using the following spectral signatures:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 2.15 (s, 3H): Methyl group of the ketone.

-

δ 3.65 (s, 2H): Methylene bridge (benzylic protons).

-

δ 6.90 - 7.50 (m, 3H): Aromatic protons. The proton at C2 (between alkyl and F) will show distinct splitting due to H-F coupling (

Hz).

-

-

GC-MS (EI, 70 eV):

-

Molecular Ion (M⁺): Peaks at m/z 230 and 232 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

-

Base Peak: m/z 43 (Acetyl group [CH₃CO]⁺) or m/z 187/189 (Tropylium ion derivative [C₇H₄BrF]⁺) resulting from the McLafferty rearrangement or alpha-cleavage.

-

Part 4: Research Applications & Safety

Medicinal Chemistry Applications

This compound acts as a versatile building block for:

-

Metabolic Stability Studies: The C4-Bromine blocks para-hydroxylation, a primary metabolic pathway for phenylacetones in the liver (mediated by CYP450). This extends the half-life of derived amines.

-

Bioisosterism: Replacing a hydrogen with fluorine (C3) modulates pKa and lipophilicity without significantly altering steric bulk, often improving the pharmacokinetic profile of drug candidates.

Figure 2: Functional utility of the scaffold in drug design and metabolic profiling.

Safety and Regulatory Compliance

-

Precursor Status: Structurally, this compound is a substituted phenylacetone. While specific scheduling varies by jurisdiction, it is often treated as a "List I Chemical" analog due to its potential use in synthesizing controlled phenethylamines. Researchers must verify local regulations (e.g., DEA List I in US, precursor regulations in EU) before procurement.

-

Handling: Standard PPE (gloves, goggles, fume hood) is mandatory. The compound is likely a skin and eye irritant.[1]

References

-

Wilcken, R., et al. (2013). "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 56(4), 1363–1388. Retrieved from [Link]

-

Xu, Z., et al. (2014). "Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development."[2][3] Journal of Chemical Information and Modeling, 54(1), 69–78. Retrieved from [Link]

-

PubChem. (2024). Compound Summary: 4'-Fluoroacetophenone (Analogous spectral data reference). National Library of Medicine. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Bromo-3-fluoro-phenyl-2-propanone: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. Halogenated organic compounds, particularly those bearing both fluorine and bromine, serve as versatile intermediates in the synthesis of complex pharmaceutical agents. 4-Bromo-3-fluoro-phenyl-2-propanone is a key building block belonging to this class of compounds, offering a unique combination of reactive sites that are instrumental in the construction of novel active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, a plausible synthesis pathway, and its significance in drug discovery.

Nomenclature and Synonyms: A Clarification

Precise communication in chemical synthesis and drug development is paramount. The nomenclature of substituted phenylpropanones can be complex, leading to potential ambiguity. This section aims to clarify the naming conventions and provide a list of synonyms for 4-Bromo-3-fluoro-phenyl-2-propanone.

The most accurate and systematically correct name for this compound, following IUPAC (International Union of Pure and Applied Chemistry) guidelines, is 1-(4-Bromo-3-fluorophenyl)propan-2-one . Its Chemical Abstracts Service (CAS) Registry Number is 1376059-63-0 .[1]

Systematic vs. Common Nomenclature

The name "4-Bromo-3-fluoro-phenyl-2-propanone" is a common shorthand that clearly indicates the substituents on the phenyl ring and the position of the ketone on the propane chain. However, for indexing and unambiguous identification, the IUPAC name is preferred.

Isomeric Clarification

It is crucial to distinguish 1-(4-Bromo-3-fluorophenyl)propan-2-one from its isomers, which possess the same molecular formula but different structural arrangements. A key isomer is 1-(4-Bromo-3-fluorophenyl)propan-1-one (CAS No. 916792-04-6), where the carbonyl group is located at the first carbon of the propane chain.[2] This seemingly minor difference significantly alters the molecule's reactivity and its utility as a synthetic intermediate.

Tabulated Synonyms and Identifiers

| Identifier Type | Value | Source |

| Primary IUPAC Name | 1-(4-Bromo-3-fluorophenyl)propan-2-one | - |

| Common Name | 4-Bromo-3-fluoro-phenyl-2-propanone | - |

| CAS Number | 1376059-63-0 | BLDpharm[1] |

| Molecular Formula | C₉H₈BrFO | PubChemLite[3] |

| Molecular Weight | 231.06 g/mol | - |

| InChI | InChI=1S/C9H8BrFO/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5H,4H2,1H3 | PubChemLite[3] |

| InChIKey | ROXPVELGOJOGDC-UHFFFAOYSA-N | PubChemLite[3] |

| SMILES | CC(=O)CC1=CC(=C(C=C1)Br)F | PubChemLite[3] |

Physicochemical Properties

The physical and chemical properties of 1-(4-Bromo-3-fluorophenyl)propan-2-one are critical for its handling, storage, and application in synthetic protocols. While experimental data for this specific compound is not extensively published, we can infer its likely properties based on data from structurally similar compounds and computational predictions.

| Property | Predicted/Estimated Value | Notes |

| Appearance | Likely a white to off-white solid or a colorless to pale yellow liquid. | Based on related compounds like 1-(4-Bromo-3-fluorophenyl)ethanone.[4] |

| Boiling Point | Not available (experimental). Predicted to be >250 °C at atmospheric pressure. | Phenyl-2-propanone boils at 216 °C. The addition of halogens would increase the boiling point.[5] |

| Melting Point | Not available (experimental). | - |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | Halogenated aromatic ketones generally exhibit good solubility in organic solvents.[4] |

| XLogP | 2.3 | PubChemLite (predicted)[3] |

Synthesis Pathway

The synthesis of phenyl-2-propanones from their corresponding phenylacetic acids is a well-established transformation in organic chemistry.[5][6][7] A plausible and efficient route to 1-(4-Bromo-3-fluorophenyl)propan-2-one involves the reaction of 4-bromo-3-fluorophenylacetic acid with a methylating agent or a methyl Grignard reagent followed by oxidation, or more directly via ketonization with acetic anhydride.

Proposed Synthetic Route

The synthesis can be envisioned in two main stages:

-

Preparation of the Precursor: Synthesis of 4-bromo-3-fluorophenylacetic acid.

-

Ketonization: Conversion of the phenylacetic acid derivative to the target phenyl-2-propanone.

Caption: Proposed two-stage synthesis of 1-(4-Bromo-3-fluorophenyl)propan-2-one.

Experimental Protocol (Hypothetical)

Stage 1: Synthesis of 4-Bromo-3-fluorophenylacetic acid

A potential starting material for this stage is 1-bromo-2-fluoro-4-iodobenzene, which is commercially available.[8][9]

-

Grignard Reagent Formation: To a solution of 1-bromo-2-fluoro-4-iodobenzene in anhydrous tetrahydrofuran (THF), magnesium turnings are added. The reaction is initiated, and the mixture is stirred until the magnesium is consumed, forming the corresponding Grignard reagent.

-

Carboxylation: The Grignard reagent is then added to a vessel containing dry ice (solid CO₂). The reaction is allowed to proceed, followed by quenching with an acidic aqueous solution (e.g., HCl) to yield 4-bromo-3-fluorophenylacetic acid.

Stage 2: Synthesis of 1-(4-Bromo-3-fluorophenyl)propan-2-one

This step is adapted from established procedures for the synthesis of phenyl-2-propanone.[5][7]

-

Reaction Setup: A mixture of 4-bromo-3-fluorophenylacetic acid, a molar excess of acetic anhydride, and anhydrous sodium acetate is placed in a round-bottom flask equipped with a reflux condenser.

-

Reaction: The mixture is heated to approximately 145-150 °C. The reaction progress is monitored by the evolution of carbon dioxide.

-

Workup and Purification: After the reaction is complete, the mixture is cooled and then poured into ice-water. The product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 1-(4-bromo-3-fluorophenyl)propan-2-one.

Role in Drug Discovery and Development

Halogenated compounds are invaluable in medicinal chemistry, and 1-(4-bromo-3-fluorophenyl)propan-2-one is a prime example of a versatile building block. Such intermediates are crucial in the synthesis of Active Pharmaceutical Ingredients (APIs).[10][] The presence of both bromine and fluorine atoms on the phenyl ring allows for selective and differential reactivity in cross-coupling reactions, enabling the construction of complex molecular architectures.

Synthetic Utility

The utility of this compound stems from its distinct reactive sites:

-

The Ketone Functional Group: This allows for a wide range of chemical transformations, including reductive amination to form amphetamine analogues, aldol condensations, and the formation of various heterocyclic rings.

-

The Bromine Atom: This is a key site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various aryl, alkyl, and alkynyl groups.

-

The Fluorine Atom: The presence of fluorine can significantly impact the physicochemical properties of the final drug molecule, including its metabolic stability, binding affinity, and lipophilicity.

Logical Relationship of Functional Groups in Synthesis

Caption: Reactivity and utility of the functional groups in the title compound.

Analytical Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the propanone side chain. The aromatic region will likely display complex splitting patterns due to the presence of both bromine and fluorine substituents.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments. Key signals would include the carbonyl carbon (typically in the range of 200-210 ppm), the carbons of the phenyl ring (with chemical shifts influenced by the halogen substituents), and the carbons of the propane chain. The carbon attached to the fluorine will show a characteristic C-F coupling.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation patterns for phenyl-2-propanones include the loss of a methyl radical to form a stable acylium ion.

Conclusion

1-(4-Bromo-3-fluorophenyl)propan-2-one is a strategically important chemical intermediate with significant potential in the synthesis of novel pharmaceutical compounds. Its well-defined structure, featuring multiple reactive sites, allows for diverse chemical transformations, making it a valuable tool for medicinal chemists. A clear understanding of its nomenclature, properties, and synthetic routes is essential for its effective application in drug discovery and development programs. As the demand for more sophisticated and effective therapeutics grows, the role of such versatile building blocks will continue to expand.

References

-

Erowid. (n.d.). Synthesis of Phenyl-2-Propanone (P2P). [www.rhodium.ws]. Retrieved February 24, 2026, from [Link]

-

Scribd. (n.d.). Phenylacetone: Synthesis of Phenyl-2-Propanone. Retrieved February 24, 2026, from [Link]

- Allen, A., & Stevenson, M. L. (1992). Differentiation of Illicit Phenyl-2-Propanone Synthesized from Phenylacetic Acid with Acetic Anhydride Versus Lead. Journal of Forensic Sciences, 37(1), 301-322.

-

PubChemLite. (n.d.). 1-(4-bromo-3-fluorophenyl)propan-2-one. Retrieved February 24, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-bromo-2-fluoro-4-iodobenzene. Retrieved February 24, 2026, from [Link]

Sources

- 1. 1376059-63-0|1-(4-Bromo-3-fluorophenyl)propan-2-one|BLD Pharm [bldpharm.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. PubChemLite - 1-(4-bromo-3-fluorophenyl)propan-2-one (C9H8BrFO) [pubchemlite.lcsb.uni.lu]

- 4. CAS 304445-49-6: 1-(4-Bromo-3-fluorophenyl)ethanone [cymitquimica.com]

- 5. Synthesis of Phenyl-2-Propanone (P2P) - [www.rhodium.ws] [erowid.org]

- 6. scribd.com [scribd.com]

- 7. dl.astm.org [dl.astm.org]

- 8. prepchem.com [prepchem.com]

- 9. ossila.com [ossila.com]

- 10. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

Technical Guide: Solubility Profiling of 1-(4-Bromo-3-fluorophenyl)propan-2-one in Organic Solvents

This guide provides an in-depth technical analysis of the solubility profile of 1-(4-Bromo-3-fluorophenyl)propan-2-one , a critical halogenated intermediate used in the synthesis of functionalized phenethylamines and related pharmaceutical scaffolds.

Document Control:

-

Target Compound: 1-(4-Bromo-3-fluorophenyl)propan-2-one[1]

-

CAS Registry: 1376059-63-0[1]

-

Chemical Class: Halogenated Phenylacetone

-

Primary Application: Pharmaceutical Intermediate / API Scaffold Construction

Executive Summary

The solubility behavior of 1-(4-Bromo-3-fluorophenyl)propan-2-one is governed by the interplay between its lipophilic halogenated aromatic core and the polarizable ketone moiety. Unlike its non-halogenated parent (phenylacetone), the introduction of bromine and fluorine substituents significantly increases the partition coefficient (LogP ~3.1), shifting the solubility preference towards non-polar and moderately polar aprotic solvents. This guide details the thermodynamic drivers of this solubility, provides a predictive solvent compatibility matrix, and outlines validated protocols for experimental determination.

Physicochemical Characterization

Understanding the molecular architecture is the first step in predicting solubility. The compound features a hydrophobic "tail" (the halogenated ring) and a dipolar "head" (the carbonyl group).

| Property | Value (Experimental/Predicted) | Relevance to Solubility |

| Molecular Weight | 231.06 g/mol | Moderate MW suggests good solubility in common organic solvents. |

| LogP (Octanol/Water) | ~3.14 | Highly lipophilic; negligible water solubility. High affinity for DCM, Toluene. |

| H-Bond Donors | 0 | Cannot donate protons; poor solubility in protic solvents unless they are also organic (e.g., alcohols). |

| H-Bond Acceptors | 2 (C=O, C-F) | Can accept H-bonds; soluble in alcohols and chloroform. |

| Dipole Moment | ~2.8 - 3.2 D | The C=O and C-F bonds create a net dipole, favoring polar aprotic solvents like Acetone/DMSO. |

Solubility Thermodynamics & Hansen Parameters

To scientifically select solvents, we utilize Hansen Solubility Parameters (HSP) .[2] The solubility of this compound depends on three energy components: Dispersion (

-

Dispersion (

): High. The aromatic ring and bromine atom contribute significant Van der Waals forces. -

Polarity (

): Moderate. Driven by the ketone and the C-F bond. -

Hydrogen Bonding (

): Low. The molecule acts only as a weak acceptor.

Thermodynamic Solubility Workflow

The following diagram illustrates the decision logic for solvent selection based on intermolecular forces.

Figure 1: Thermodynamic solubility decision matrix based on intermolecular interactions.

Solvent Compatibility Matrix

Based on the "Like Dissolves Like" principle and the specific functional group analysis, the following solubility profile is established for process development.

| Solvent Class | Representative Solvents | Solubility Rating | Process Application |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>500 mg/mL) | Primary reaction solvent; Liquid-Liquid Extraction (LLE). |

| Esters & Ethers | Ethyl Acetate, THF, MTBE | Very Good (>300 mg/mL) | Work-up, crystallization, and chromatography. |

| Aromatic Hydrocarbons | Toluene, Xylene | Good (>100 mg/mL) | Scalable process solvent; azeotropic drying. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | Good (>100 mg/mL) | Nucleophilic substitution reactions. |

| Alcohols | Methanol, Ethanol, IPA | Moderate (50-100 mg/mL) | Crystallization: High solubility at reflux, low at |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Low (<10 mg/mL) | Anti-solvent for precipitation/crystallization. |

| Aqueous | Water, Brine | Negligible (<0.1 mg/mL) | Phase separation in work-up. |

Experimental Protocols for Solubility Determination

Protocol A: Visual Polythermal Method (For Crystallization Design)

This method determines the metastable zone width (MSZW), crucial for designing crystallization processes.

-

Preparation: Weigh 100 mg of 1-(4-Bromo-3-fluorophenyl)propan-2-one into a clear glass vial.

-

Solvent Addition: Add 0.5 mL of the target solvent (e.g., Isopropanol).

-

Heating: Heat the mixture to reflux (or 5°C below boiling point) with stirring.

-

Observation:

-

If fully dissolved, record as "Soluble > 200 mg/mL".

-

If not dissolved, add solvent in 0.1 mL increments until dissolution is complete.

-

-

Cooling: Allow the solution to cool at a controlled rate (1°C/min). Record the temperature at which the first crystal appears (

). -

Calculation: Solubility (

) = Mass

Protocol B: Saturation Shake-Flask Method (For Extraction Efficiency)

-

Saturation: Add excess solid compound to 5 mL of solvent (e.g., Octanol or Water-saturated Octanol) in a sealed flask.

-

Equilibration: Agitate at 25°C for 24 hours to ensure thermodynamic equilibrium.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

-

Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve.

Process Implications

The solubility profile dictates the downstream processing strategy.

Crystallization Strategy

The "Moderate" solubility in alcohols and "Low" solubility in alkanes suggests two viable crystallization routes:

-

Cooling Crystallization: Dissolve in hot Ethanol or IPA; cool to 0-5°C. The temperature dependence of solubility in alcohols is typically steep for this class of compounds.

-

Anti-Solvent Crystallization: Dissolve in a minimum volume of Ethyl Acetate or DCM; slowly add Heptane or Hexane to induce precipitation.

Extraction (Work-up)

Due to the high LogP (~3.1), the compound will partition almost exclusively into the organic phase during aqueous work-up.

-

Recommended System: DCM/Water or EtOAc/Water.

-

Avoid: Ether/Water if safety is a concern (peroxides), though solubility is adequate.

Figure 2: Standard downstream processing workflow leveraging the compound's high lipophilicity.

Safety & Handling

While this guide focuses on solubility, the chemical nature of the compound requires specific safety protocols.

-

Halogenated Ketone Hazard: Although less lachrymatory than

-bromo ketones (where Br is adjacent to C=O on the chain), this compound is an irritant. -

Solvent Handling: When using DCM (neurotoxin) or Toluene (reprotoxin), use appropriate fume hoods and PPE (Viton/Nitrile gloves).

-

Waste Disposal: Halogenated waste must be segregated from non-halogenated solvents to prevent issues in incineration streams.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11533526, 1-Bromo-3-(3-fluorophenyl)propan-2-one. Retrieved from [Link](Note: Used as structural analogue for physicochemical property prediction).

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[5] [Link]

Sources

- 1. 1376059-63-0|1-(4-Bromo-3-fluorophenyl)propan-2-one|BLD Pharm [bldpharm.com]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. Hansen solubility parameters [stenutz.eu]

- 4. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 5. phenylacetone [chemister.ru]

Methodological & Application

Reductive amination of 1-(4-Bromo-3-fluorophenyl)propan-2-one

Application Notes & Protocols

Topic: Reductive Amination of 1-(4-Bromo-3-fluorophenyl)propan-2-one

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strategic Synthesis of a Key Pharmaceutical Intermediate

The synthesis of primary amines is a cornerstone of medicinal chemistry and drug development. Amines are prevalent in a vast array of pharmaceuticals due to their ability to form salts and engage in hydrogen bonding, which are critical for solubility and target binding. Reductive amination stands out as one of the most robust and versatile methods for amine synthesis, offering a direct pathway from readily available carbonyl compounds.[1][2]

This guide provides a detailed examination of the reductive amination of 1-(4-bromo-3-fluorophenyl)propan-2-one, a halogenated aromatic ketone. The resulting product, 1-(4-bromo-3-fluorophenyl)propan-2-amine, is a valuable chiral building block. The bromo- and fluoro-substituents on the phenyl ring serve as important handles for further synthetic modifications, such as cross-coupling reactions, making this intermediate particularly relevant in the synthesis of complex molecular scaffolds for drug discovery.

We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents, provide a comprehensive, step-by-step protocol, and outline essential safety and analytical considerations.

Section 1: The Underlying Chemistry

Reaction Overview

Reductive amination is a one-pot reaction that converts a carbonyl group (in this case, a ketone) into an amine through an intermediate imine.[3] For the synthesis of a primary amine, ammonia is used as the nitrogen source, often in the form of an ammonium salt like ammonium chloride (NH₄Cl). A selective reducing agent is required to reduce the C=N bond of the imine in the presence of the C=O bond of the starting ketone.

Caption: The mechanistic pathway of reductive amination.

Rationale for Reagent Selection

The choice of reagents is critical for the success of a reductive amination.

-

Amine Source (Ammonium Chloride, NH₄Cl): While ammonia (NH₃) is the reactant, it is a gas and can be difficult to handle. Ammonium chloride provides a convenient, solid source of ammonia in situ. It also helps maintain the mildly acidic pH required for the reaction. [4]

-

Reducing Agent (Sodium Cyanoborohydride, NaBH₃CN): This is the key to the reaction's efficiency.

-

Selectivity: Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH₃CN is not potent enough to reduce the starting ketone but is sufficiently reactive to reduce the protonated imine (iminium ion). [5][6]This prevents the wasteful formation of the corresponding alcohol, 1-(4-bromo-3-fluorophenyl)propan-2-ol.

-

pH Compatibility: NaBH₃CN is stable under the mildly acidic conditions (pH 4-5) that favor imine formation. [6]Stronger hydrides would decompose rapidly at this pH.

-

Alternative: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent, often superior, alternative. It is less toxic than NaBH₃CN and generally provides faster reaction times and higher yields. [7][8]

-

Section 2: Experimental Protocol

This protocol details a representative procedure for the reductive amination on a laboratory scale.

Materials and Reagents

| Reagent | CAS Number | Molecular Wt. | Quantity (mmol) | Mass/Volume |

| 1-(4-Bromo-3-fluorophenyl)propan-2-one | 71755483-12-3 | 233.06 g/mol | 5.0 | 1.165 g |

| Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 g/mol | 25.0 (5 eq) | 1.34 g |

| Sodium Cyanoborohydride (NaBH₃CN) | 25895-60-7 | 62.84 g/mol | 7.5 (1.5 eq) | 0.471 g |

| Methanol (MeOH), Anhydrous | 67-56-1 | - | - | 50 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | - | As needed (~50 mL) |

| Ethyl Acetate (EtOAc) | 141-78-6 | - | - | As needed (~150 mL) |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | - | As needed |

Step-by-Step Procedure

Caption: A summary of the experimental workflow.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-Bromo-3-fluorophenyl)propan-2-one (1.165 g, 5.0 mmol) and ammonium chloride (1.34 g, 25.0 mmol).

-

Dissolution: Add 50 mL of anhydrous methanol. Stir the suspension at room temperature.

-

Imine Formation: Allow the mixture to stir for 1-2 hours to facilitate the formation of the imine intermediate.

-

Addition of Reducing Agent: Cool the flask to 0°C using an ice-water bath. Carefully add sodium cyanoborohydride (0.471 g, 7.5 mmol) in a single portion. Caution: NaBH₃CN is highly toxic. Handle only in a well-ventilated fume hood.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours) under a nitrogen or argon atmosphere.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), visualizing with UV light or potassium permanganate stain. The product amine should have a lower Rf than the starting ketone.

-

Work-up - Quenching: Once the reaction is complete, carefully quench by slowly adding ~20 mL of water.

-

Work-up - Solvent Removal: Concentrate the mixture in vacuo using a rotary evaporator to remove the bulk of the methanol.

-

Work-up - Extraction: Transfer the remaining aqueous residue to a separatory funnel. Add ethyl acetate (50 mL) and saturated aqueous sodium bicarbonate solution (50 mL) to basify the mixture (check with pH paper to ensure pH > 8). Shake vigorously and separate the layers.

-

Work-up - Back Extraction: Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

-

Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-(4-bromo-3-fluorophenyl)propan-2-amine.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., 0% to 20%), with the addition of 1% triethylamine to prevent the amine product from streaking on the silica.

Product Characterization

The identity and purity of the final product, 1-(4-bromo-3-fluorophenyl)propan-2-amine, should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the molecular structure.

-

Mass Spectrometry (MS): Will confirm the molecular weight (Expected [M+H]⁺ ≈ 232.01, 234.01 due to bromine isotopes). [9]

Section 3: Safety and Troubleshooting

Hazard and Handling Summary

All procedures must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

| Substance | Hazard Classifications | Key Precautions |

| 1-(4-Bromo-3-fluorophenyl)propan-2-one | Harmful if swallowed, Skin/Eye Irritant. [10][11] | Avoid inhalation and contact with skin/eyes. [12] |

| Sodium Cyanoborohydride (NaBH₃CN) | Fatal if swallowed, in contact with skin, or if inhaled. [13]Water-reactive. [14]Contact with acids liberates very toxic cyanide gas (HCN). [15] | Handle with extreme care under an inert atmosphere if possible. [16]NEVER add acid to NaBH₃CN or the reaction mixture before the quenching step. [14] |

| Methanol (MeOH) | Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. | Keep away from ignition sources. Ensure adequate ventilation. |

| Ethyl Acetate (EtOAc) | Highly flammable liquid and vapor. Causes serious eye irritation. | Keep away from ignition sources. Avoid breathing vapors. |

Troubleshooting Guide

| Problem Observed (via TLC/Analysis) | Potential Cause | Suggested Solution |

| Reaction Stalled / Incomplete | 1. Inefficient imine formation (incorrect pH).2. Deactivated reducing agent. | 1. Add a small amount of acetic acid (0.1 eq) to catalyze imine formation.2. Use fresh, high-quality NaBH₃CN. |

| Significant Alcohol Byproduct Formed | Reducing agent is too strong or was contaminated (e.g., with NaBH₄). | Ensure you are using NaBH₃CN or NaBH(OAc)₃. NaBH₄ will reduce the ketone directly. [17] |

| Dialkylation Product Observed | The primary amine product reacts with another molecule of the ketone. | This is less common with bulky ketones but can be suppressed by using a large excess of the ammonia source (NH₄Cl). |

| Low Yield after Work-up | 1. Product is water-soluble as an ammonium salt.2. Emulsion during extraction. | 1. Ensure the aqueous layer is thoroughly basified (pH > 8) before extraction to deprotonate the amine.2. Add brine to the separatory funnel to break emulsions. |

| Product Streaking on TLC/Column | Amines are basic and interact strongly with acidic silica gel. | Add a small amount of a basic modifier like triethylamine (~1%) or ammonia in methanol to the eluent system. |

References

-

Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]

-

Sodium Cyanoborohydride SOP. (n.d.). University of Washington. [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

-

Reductive amination. (2024). In Wikipedia. [Link]

-

Ishimoto, T., et al. (2005). The effects of added ammonium chloride in the reductive amination of some carbonyl compounds over Ru and Pd catalysts. Tetrahedron. [Link]

-

MATERIAL SAFETY DATA SHEET - SODIUM CYANOBOROHYDRIDE. (n.d.). Oxford Lab Fine Chem LLP. [Link]

-

111620 - Sodium cyanoborohydride - Safety Data Sheet. (2024, November 4). Carl Roth. [Link]

-

Sharma, M., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]

-

Zhang, J., et al. (2022). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances. [Link]

-

Reductive Amination - Sodium Cyanoborohydride (NaCNBH3). (n.d.). Common Organic Chemistry. [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Kim, H., et al. (2025, October 7). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]

-

Tanaka, K., et al. (2019). Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(iii) complexes bearing an amidato ligand. Organic & Biomolecular Chemistry. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

-

1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one Safety Data Sheet. (2017, December 12). MOLBASE. [Link]

-

The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.). Chemistry Europe. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

-

MP-Cyanoborohydride Technical Note. (n.d.). Biotage. [Link]

-

Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (2015). Hans Publishers. [Link]

-

Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

-

Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. [Link]

-

Dutkiewicz, G., et al. (2010). (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E. [Link]

-

Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023, April 30). JoVE. [Link]

-

1-(4-bromo-3-fluorophenyl)propan-2-one. (n.d.). PubChemLite. [Link]

-

1-(3-bromo-4-fluorophenyl)propan-2-amine. (n.d.). PubChemLite. [Link]

- Synthetic method of 4-bromo-2-fluorobiphenyl. (2022).

-

Rammurthy, B., et al. (2017). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols. The Royal Society of Chemistry. [Link]

-

El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. PubChemLite - 1-(3-bromo-4-fluorophenyl)propan-2-amine (C9H11BrFN) [pubchemlite.lcsb.uni.lu]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. aksci.com [aksci.com]

- 12. 1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | 98991-32-3-Molbase [molbase.com]

- 13. dcfinechemicals.com [dcfinechemicals.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. aksci.com [aksci.com]

- 16. chemistry.osu.edu [chemistry.osu.edu]

- 17. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Application Notes and Protocols for the Conversion of Fluorinated Ketones to Amines

Introduction: The Significance of Fluorinated Amines in Modern Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and modulated basicity. Consequently, fluorinated amines are highly sought-after building blocks in medicinal chemistry and materials science. The conversion of readily available fluorinated ketones to their corresponding amines represents a critical synthetic transformation. This guide provides a detailed overview of the primary reagents and methodologies for this conversion, with a focus on reductive amination and biocatalytic approaches. We will delve into the mechanistic underpinnings of these reactions, providing researchers, scientists, and drug development professionals with the practical knowledge to select and implement the most suitable synthetic strategy.

I. Chemical Reductive Amination: The Workhorse of Amine Synthesis

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.[1][2][3] The choice of reducing agent is paramount to the success of this one-pot reaction, especially when dealing with fluorinated ketones, where the electron-withdrawing nature of fluorine can influence the reactivity of the carbonyl group.

A. Borohydride Reagents: Mild and Selective Reductants

Borohydride reagents are favored for their selectivity, as they readily reduce the iminium ion intermediate while leaving the starting ketone largely unreacted.[4][5]

1. Sodium Triacetoxyborohydride (NaBH(OAc)₃): The Reagent of Choice

Sodium triacetoxyborohydride has emerged as a superior reagent for reductive amination due to its mild nature, broad substrate scope, and operational simplicity.[6][7] It is particularly effective for the reductive amination of both aldehydes and ketones, including those bearing fluorine atoms.[7] The reaction is typically performed in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[7]

-

Mechanism Insight: The reaction proceeds through the formation of an iminium ion, which is then selectively reduced by the hydride delivered from the triacetoxyborohydride. The slightly acidic nature of the acetic acid byproduct can facilitate imine formation.

Protocol 1: General Procedure for Reductive Amination of a Fluorinated Ketone using NaBH(OAc)₃

-

Reaction Setup: To a solution of the fluorinated ketone (1.0 equiv.) and the desired amine (1.0-1.2 equiv.) in 1,2-dichloroethane (DCE, 0.1-0.5 M), add sodium triacetoxyborohydride (1.5-2.0 equiv.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired fluorinated amine.

2. Sodium Cyanoborohydride (NaBH₃CN): A Classic Reagent with pH Sensitivity

Sodium cyanoborohydride is another widely used reagent for reductive amination.[1][6] It is most effective under mildly acidic conditions (pH 6-7), where the rate of iminium ion reduction is significantly faster than the reduction of the ketone.[4][6] However, its high toxicity and the potential for cyanide contamination of the product are significant drawbacks.[6]

Table 1: Comparison of Common Borohydride Reagents for Reductive Amination

| Reagent | Advantages | Disadvantages | Typical Conditions |

| NaBH(OAc)₃ | Mild, highly selective, non-toxic byproducts, broad scope.[7] | More expensive than NaBH₃CN. | DCE, THF, room temperature.[7] |

| NaBH₃CN | Effective and well-established.[6] | Highly toxic, pH-sensitive, potential for cyanide contamination.[6] | Methanol, pH 6-7.[6] |

B. Emerging Boron-Based Reagents

Recent research has focused on developing even more selective and efficient reagents for challenging reductive aminations.

Trifluoroacetoxyborane-amines (TFAB-amines): These reagents, formed from the reaction of an amine-borane complex with trifluoroacetic acid, have shown high chemoselectivity in the reductive amination of aldehydes and ketones.[8][9] They are reported to be mild and highly selective compared to NaBH₃CN and NaBH(OAc)₃, especially with challenging substrates.[8]

II. Catalytic Reductive Amination: The Path to Asymmetric Synthesis

For the synthesis of chiral fluorinated amines, which are of paramount importance in the pharmaceutical industry, catalytic asymmetric reductive amination has become an indispensable tool. These methods often employ transition metal catalysts with chiral ligands to achieve high enantioselectivity.

A. Ruthenium-Catalyzed Asymmetric Reductive Amination

Ruthenium-based catalytic systems have been successfully applied to the asymmetric reductive amination of aryl-trifluoromethyl ketones.[10][11] These reactions typically utilize inexpensive and readily available ammonia sources like ammonium acetate (NH₄OAc) and hydrogen gas (H₂) as the reductant.[10][11] This approach offers a user-friendly and scalable method for producing valuable primary α-(trifluoromethyl)arylmethylamines with excellent enantioselectivities (80-97% ee) and good yields (51-92%).[10][11]

Protocol 2: Representative Procedure for Ru-Catalyzed Asymmetric Reductive Amination

-

Reaction Setup: In a high-pressure reactor, combine the aryl-trifluoromethyl ketone (1.0 equiv.), ammonium acetate (5.0 equiv.), and the chiral ruthenium catalyst (e.g., Ru-complex with a chiral diphosphine ligand, 0.5-2 mol%).

-

Solvent and Conditions: Add a suitable solvent (e.g., ethanol or methanol) and purge the reactor with hydrogen gas. Pressurize the reactor with H₂ (10-50 atm) and stir the reaction mixture at a specified temperature (e.g., 50-80 °C) for 12-48 hours.

-

Work-up and Purification: After cooling to room temperature and carefully releasing the pressure, filter the reaction mixture through a pad of Celite®. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the enantioenriched fluorinated amine.

B. Other Transition Metal Catalysts

Besides ruthenium, other transition metals like nickel and iridium have also been employed in catalytic reductive amination reactions, offering alternative reactivity and selectivity profiles.[2] These systems can also utilize hydrogen gas or other hydrogen sources like isopropanol for the reduction step.[12]

III. Biocatalysis: The Green and Selective Approach

Enzymes offer an environmentally friendly and highly selective alternative to traditional chemical methods for the synthesis of fluorinated amines. Reductive aminases and transaminases are particularly well-suited for this transformation.[13][14]

A. Reductive Aminases (RedAms)

Reductive aminases, also known as imine reductases, catalyze the direct reductive amination of ketones to produce primary, secondary, and tertiary amines.[15][16] They exhibit high activity for the conversion of fluorinated ketones and can utilize inexpensive ammonia sources.[13][15] A key advantage is their ability to generate chiral amines with high enantiomeric excess.[13]

-

Cofactor Dependency: A major consideration for RedAms is their dependence on the expensive cofactor NADPH.[13] To overcome this, cofactor regeneration systems, often employing a dehydrogenase such as glucose dehydrogenase or formate dehydrogenase, are typically integrated into the process.[13]

Protocol 3: General Procedure for Biocatalytic Reductive Amination using a Reductive Aminase

-

Reaction Mixture Preparation: In a buffered aqueous solution (e.g., Tris-HCl, pH 8.5), combine the fluorinated ketone substrate (e.g., 10-50 mM), the amine donor (e.g., ammonium chloride or an alkylamine), the reductive aminase enzyme, NADPH (or a catalytic amount with a regeneration system), and the components of the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.

-

Reaction Monitoring: Monitor the conversion and enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

-

Work-up and Isolation: Once the reaction is complete, quench by adding a water-immiscible organic solvent (e.g., ethyl acetate). Extract the product into the organic phase, dry the organic layer, and concentrate to obtain the chiral fluorinated amine. Further purification may be achieved by chromatography if necessary.

B. Transaminases

PLP-dependent transaminases are another class of enzymes capable of synthesizing chiral amines from ketones.[13] They catalyze an aminotransferase reaction where an amino group is transferred from an amino donor (e.g., D- or L-alanine) to the ketone substrate.[13] This method has been successfully applied to the asymmetric amination of fluorinated ketones, yielding both R- and S-fluoroamines with high enantiomeric excess (>99% ee).[13]

IV. Biomimetic Approach: A Novel Pathway

An interesting alternative to traditional reductive amination is a biomimetic approach that leverages the unique properties of fluorinated compounds. It has been shown that N-benzylimines derived from fluorinated aldehydes or ketones can undergo a[11][13]-proton shift in the presence of a base like triethylamine to form an isomeric azomethine.[17][18] This isomerization effectively transfers the amino functionality without the need for an external reducing agent. While this method is not a direct conversion of a ketone to an amine in a single step, it represents a novel and potentially powerful strategy for synthesizing certain classes of fluorinated amines.[17][18]

Conclusion

The conversion of fluorinated ketones to amines is a vital transformation in modern organic synthesis, particularly in the realm of drug discovery. Researchers have a diverse toolkit at their disposal, ranging from the reliable and versatile chemical reductive amination using borohydride reagents to the highly enantioselective catalytic and biocatalytic methods. The choice of reagent and methodology will depend on the specific substrate, the desired stereochemistry, scalability, and environmental considerations. As the demand for complex fluorinated molecules continues to grow, further advancements in this field are anticipated, leading to even more efficient, selective, and sustainable synthetic routes.

References

-

France, S. P., et al. (2018). Reductive aminases. Nature Catalysis, 1(8), 576-584. [Link]

-

Wang, Y.-Z., et al. (2023). Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. Organic Letters, 25(27), 5033–5037. [Link]

-

Wang, Y.-Z., et al. (2023). Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. PubMed, [Link]

-

Ono, T., et al. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[11][13]-Proton Shift Reaction.1 Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569. [Link]

-

Ono, T., et al. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[11][13]-Proton Shift Reaction.(1) Scope and Limitations. PubMed, [Link]

-

González-Martínez, D., et al. (2020). Enzymatic synthesis of fluorinated compounds. Biotechnology Advances, 45, 107645. [Link]

-

Ramachandran, P. V., et al. (2022). Monotrifluoroacetoxyborane-amines: chemoselective reagents for challenging reductive aminations. Chemical Communications, 58(84), 11823-11826. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Borch, R. F., et al. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

-

Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

-

Yang, Y., et al. (2022). Direct reductive amination of ketones with amines by reductive aminases. Journal of Catalysis, 405, 23-31. [Link]

-

Ingleson, M. J., & Oestreich, M. (2020). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. [Link]

-

Wetzl, D., et al. (2016). Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases. ChemCatChem, 8(16), 2623-2626. [Link]

-

Ashenhurst, J. (2024). Reductive Amination. Chemistry Steps. [Link]

-

Matos, K., et al. (2017). Boron reagents for reductive amination. ResearchGate. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Purdue University. (2022). Reagents for Reduction of Imines and Enamines and Reductive Amination of Carbonyls. Purdue Research Foundation Office of Technology Commercialization. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

-

Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 3(5), 336-345. [Link]

-

Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Organic Chemistry Portal. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Boron-based Reductants. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

O'Hagan, D. (2021). Synthesis of complex unnatural fluorine-containing amino acids. Beilstein Journal of Organic Chemistry, 17, 1-22. [Link]

-

Zupan, M., & Stavber, S. (2000). N-Fluoro Amines and Their Analogues as Fluorinating Reagents in Organic Synthesis. Russian Chemical Reviews, 69(1), 1-22. [Link]

-

Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

-

Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 3(5), 336-345. [Link]

-

Chen, F.-F., et al. (2023). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. ChemRxiv. [Link]

-

Fu, G. C., et al. (2014). Catalytic Asymmetric Synthesis of Tertiary Alkyl Fluorides: Negishi Cross-Couplings of Racemic α,α-Dihaloketones. Journal of the American Chemical Society, 136(15), 5869-5872. [Link]

-

Gevorgyan, V., & Samoshin, V. V. (2020). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. [Link]

-

Simple Science. (2019, June 10). Reductive Amination Reaction mechanism - Simple [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

Sources

- 1. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. organicreactions.org [organicreactions.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Boron-based Reductants - Wordpress [reagents.acsgcipr.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 8. Monotrifluoroacetoxyborane-amines: chemoselective reagents for challenging reductive aminations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Welcome to The Office of Technology Commercialization Online Licensing Store - Home [licensing.prf.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. semanticscholar.org [semanticscholar.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction.(1) Scope and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

Catalytic hydrogenation conditions for fluorinated phenylacetone derivatives

Application Note: Chemoselective Catalytic Hydrogenation of Fluorinated Phenylacetone Derivatives

Executive Summary

Fluorinated phenylacetone derivatives (e.g., 1-(fluorophenyl)propan-2-one) are critical scaffolds in the synthesis of metabolically stable pharmaceutical intermediates, particularly for serotonin receptor modulators and enzyme inhibitors.[1] The primary synthetic challenge in hydrogenating these substrates is chemoselectivity : reducing the carbonyl (C=O) or imine (C=N) moiety while preserving the labile aryl–fluorine (C–F) bond.

Standard hydrogenation protocols using Palladium on Carbon (Pd/C) often result in significant hydrodefluorination (hydrogenolysis of the C–F bond), yielding non-fluorinated byproducts and generating corrosive HF. This guide details optimized protocols using Platinum (Pt) and Ruthenium (Ru) catalysts to ensure high yield and fluorine retention.[1]

Mechanistic Insight & Catalyst Selection

The Hydrodefluorination Challenge

The aryl–fluorine bond is electronically strong but kinetically vulnerable under catalytic hydrogenation conditions.

-

Mechanism: Electron-rich metal surfaces (like Pd) facilitate oxidative addition into the C–X bond.[1]

-

Risk Factors:

Catalyst Decision Matrix

To maximize chemoselectivity, the choice of metal is dictated by the desired transformation (Ketone Reduction vs. Reductive Amination).

Figure 1: Decision tree for catalyst selection based on target product and stereochemical requirements.

Experimental Protocols

Protocol A: Enantioselective Hydrogenation to Chiral Alcohols

Target Product: (R)- or (S)-1-(4-fluorophenyl)propan-2-ol.[1] Application: Chiral building blocks for protease inhibitors.[1]

Reagents & Equipment:

-

Substrate: 1-(4-fluorophenyl)propan-2-one (10 mmol).

-

Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl (0.5 mol%).[1]

-

Solvent: Degassed Methanol (MeOH).[1]

-

Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor).

Step-by-Step Procedure:

-

Catalyst Preparation: In a glovebox or under Argon, weigh the Ru-BINAP complex (0.05 mmol) into the glass liner of the autoclave.

-

Solvation: Add degassed MeOH (20 mL). Stir for 10 min to ensure dissolution (solution usually turns orange/brown).

-

Substrate Addition: Add the fluorinated ketone (10 mmol). Note: Ensure the substrate is peroxide-free.

-

Purge Cycle: Seal the autoclave. Pressurize to 5 bar with Nitrogen (

) and vent. Repeat 3 times. -

Hydrogenation: Pressurize to 30 bar (435 psi) H2 . Heat to 50°C . Stir at 1000 rpm for 12–16 hours.

-

Workup: Cool to room temperature. Vent H2 carefully. Concentrate the solvent under reduced pressure.

-

Purification: Flash chromatography (Hexanes/EtOAc 8:2).

Validation Criteria:

-

Conversion: >98% by GC-MS.[1]

-

Selectivity: <0.1% defluorinated product (1-phenylpropan-2-ol).[1]

-

Enantiomeric Excess (ee): >95% (determined by Chiral HPLC).[1][2]

Protocol B: Chemoselective Reductive Amination

Target Product: Fluorinated secondary amines (Pharmaceutical Intermediates).[1] Note: This protocol uses Sulfided Platinum (Pt(S)/C) , which is "poisoned" to prevent hydrogenolysis of the C-F bond and hydrogenation of the aromatic ring.

Reagents:

-

Substrate: 1-(2,4-difluorophenyl)propan-2-one (10 mmol).

-

Amine Source: Cyclopropylamine (11 mmol) or Glycine methyl ester (11 mmol).[1]

-

Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon), 2 wt% loading relative to substrate.[1]

-

Additive: Acetic Acid (1 eq) – Critical for imine formation kinetics.[1]

Step-by-Step Procedure:

-

Imine Formation (Pre-equilibrium): In a round-bottom flask, mix ketone, amine, and acetic acid in EtOH.[1] Stir for 1 hour at room temperature.

-

Catalyst Loading: Transfer the mixture to a hydrogenation vessel. Add 5% Pt(S)/C carefully (keep wet to avoid pyrophoric ignition).[1]

-

Hydrogenation:

-

Pressure: 3–5 bar (45–75 psi) . Low pressure is sufficient for imine reduction and safer for the C-F bond.

-

Temperature: Ambient (20–25°C) .

-

Time: 4–6 hours.

-

-

Filtration: Filter catalyst through a Celite pad. Safety: Do not let the catalyst dry out; keep wet with water/solvent.

-

Neutralization: Adjust pH to >10 with 1M NaOH to liberate the free amine.[1] Extract with DCM.[1]

Comparative Data: Catalyst Performance

The following table summarizes the performance of different catalysts on 1-(4-fluorophenyl)propan-2-one reduction.

| Catalyst | H2 Pressure | Solvent | Product Yield (%) | Defluorination (%) | Notes |

| 10% Pd/C | 1 bar | MeOH | 85% | 12% | High C-F cleavage; significant byproduct.[1] |

| PtO2 (Adams) | 3 bar | EtOH | 92% | < 1% | Excellent chemoselectivity; racemic product.[1] |

| 5% Pt(S)/C | 5 bar | EtOH | 90% | 0% | Best for reductive amination; no ring reduction.[1] |

| Ru-BINAP | 30 bar | MeOH | 96% | < 0.1% | High enantioselectivity (>95% ee).[1] |

Safety & Compliance

Chemical Safety

-

Hydrogen Gas: Extremely flammable.[1] Ensure all vessels are grounded. Use a blast shield for pressures >10 bar.[1]

-

Fluorinated Substrates: If defluorination occurs, Hydrofluoric Acid (HF) may generate in trace amounts.[1] If the reaction mixture turns unexpectedly acidic, treat with caution and quench with aqueous bicarbonate.

-

Catalyst Handling: Spent Pd and Pt catalysts are pyrophoric.[1] Always filter under an inert blanket or keep wet with water.[1]

Regulatory Note

-

Precursor Awareness: Phenylacetone (P2P) is a Schedule II controlled substance.[1] While ring-fluorinated derivatives are often distinct chemical entities used in legitimate research (e.g., metabolic probes), researchers must verify local regulations (e.g., US DEA Analog Act, EU drug precursor laws) before synthesis.[1]

-

Documentation: Maintain strict inventory logs of all ketone substrates.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Defluorination | Catalyst too active (Pd) or Temp too high.[1] | Switch to Pt(S)/C or lower Temp to <25°C. |

| Low Conversion | Poisoned catalyst or steric hindrance.[1] | Increase pressure (up to 10 bar) or add 1% Acetic Acid promoter.[1] |

| Ring Saturation | Over-hydrogenation (Cyclohexyl product).[1] | Use Sulfided Pt or lower pressure.[1] Avoid Rh catalysts.[1] |

References

-

Catalytic Hydrogenolysis of Aryl C−F Bonds

-

Enantioselective Hydrogenation

-

General Hydrogenation of Fluoro-Ketones

-

FDA-Approved Fluorinated Drugs (Contextual)

Sources

- 1. Phenylacetone - Wikipedia [en.wikipedia.org]

- 2. Pd-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols via capture of active tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of Fluorinated Ketones

Status: Operational Ticket ID: T-FK-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Chromatography Issues with Fluorinated Ketones

Mission Statement

You have reached the Tier-3 Technical Support guide for fluorinated chemistry. Fluorinated ketones (particularly

Module 1: Diagnostic Triage (Read This First)

Before packing your column, determine if your molecule falls into the "Hydrate Trap" or the "Fluorous Zone."

The Hydrate Trap (The #1 Failure Mode)

Fluorine is highly electronegative. In trifluoromethyl ketones (

-

The Issue: Standard silica gel is acidic (

) and contains adsorbed water. This catalyzes the formation of a gem-diol (hydrate) . -

The Symptom: Your compound streaks badly on TLC, elutes much later than predicted, or "disappears" (stays at the baseline).

The Volatility Risk

Many low-molecular-weight fluorinated ketones have high vapor pressures.

-

The Symptom: High purity in fractions, but 0% yield after rotary evaporation.

Module 2: Strategic Decision Matrix

Use the following logic flow to select your purification method. Do not default to standard silica gel without review.

Figure 1: Decision matrix for selecting the stationary phase based on volatility and chemical sensitivity.

Module 3: Experimental Protocols

Protocol A: Neutralizing Silica (The "Buffered" Column)

Recommended for: Trifluoromethyl ketones that streak on standard silica.

The Science: Standard silica has acidic silanol groups (

-

Slurry Preparation: Mix your silica gel with the mobile phase (e.g., Hexane/EtOAc).

-

The Additive: Add 1% Triethylamine (Et3N) to the slurry.

-

Packing: Pour the column.

-

Flushing: Flush the column with 2–3 column volumes (CV) of the mobile phase containing 1% Et3N.

-

Running: Run your purification using the mobile phase (maintain 0.5% Et3N if the compound is extremely sensitive, otherwise standard solvent is usually fine after pretreatment).

Protocol B: Neutral Alumina (The "Dry" Alternative)

Recommended for: Highly sensitive substrates where silica fails completely.

-

Material: Use Neutral Alumina (Brockmann Activity III) .

-

Note: "Activity I" is too active and may cause decomposition. Convert to Activity III by adding specific amounts of water (usually ~6% w/w), shaking, and equilibrating for 2 hours.

-

-

Solvent: Avoid Acetone or Alcohols. These form hemiacetals/ketals with fluorinated ketones. Use Dichloromethane (DCM) or Hexanes/Ether .

-

Loading: Dry load on Celite or Alumina. Do not wet load with MeOH.

Protocol C: Fluorous Solid Phase Extraction (F-SPE)